Ammonium tetraphenylborate

Beschreibung

Eigenschaften

IUPAC Name |

azanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561024 | |

| Record name | Ammonium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14637-34-4 | |

| Record name | Ammonium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium (B1175870) tetraphenylborate (B1193919). It includes detailed experimental protocols, tabulated quantitative data for key analytical techniques, and visualizations to illustrate the synthesis workflow and the ionic nature of the compound.

Introduction

Ammonium tetraphenylborate, with the chemical formula (NH₄)B(C₆H₅)₄, is an organic salt that is notably insoluble in water. This property makes its synthesis via precipitation straightforward and efficient. It serves as a useful reagent in various chemical applications, including as a precipitating agent for certain metal ions and in the preparation of other tetraphenylborate salts. This document outlines the synthesis from readily available starting materials and details the analytical methods used for its characterization.

Synthesis of this compound

The synthesis of this compound is primarily achieved through a precipitation reaction in an aqueous medium. The process leverages the low solubility of the target compound.

Experimental Protocol: Precipitation Reaction

This protocol details the synthesis of this compound from sodium tetraphenylborate and ammonium chloride.

Materials:

-

Sodium tetraphenylborate (NaB(C₆H₅)₄)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium tetraphenylborate by dissolving a specific molar amount (e.g., 0.1 mol, 34.22 g) in a suitable volume of deionized water (e.g., 500 mL) in a beaker with stirring.

-

In a separate beaker, prepare a solution of an equimolar amount of ammonium chloride (e.g., 0.1 mol, 5.35 g) in deionized water (e.g., 250 mL).

-

-

Precipitation:

-

While stirring the sodium tetraphenylborate solution, slowly add the ammonium chloride solution.

-

An immediate formation of a thick, white, granular precipitate of this compound will be observed.

-

For optimal precipitation, the pH of the aqueous solution can be adjusted to a slightly acidic range, ideally between 3 and 7.

-

-

Isolation of the Product:

-

Continue stirring the mixture for a short period (e.g., 15-30 minutes) to ensure complete precipitation.

-

Isolate the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and the sodium chloride byproduct.

-

-

Purification by Recrystallization:

-

While this compound is insoluble in water, it is soluble in organic solvents like acetone and acetonitrile.

-

Transfer the crude, moist product to a beaker and add a minimal amount of acetone to dissolve it, gently warming if necessary.

-

Once dissolved, slowly add deionized water to the acetone solution until the solution becomes turbid, indicating the onset of precipitation.

-

Gently heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water mixture, and then with a small amount of cold deionized water.

-

-

Drying:

-

Dry the purified crystals of this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved. The crystals are reported to be stable indefinitely.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized this compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₄BN |

| Molecular Weight | 337.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 220 °C (decomposes) |

| Solubility in Water | Very insoluble |

| Solubility in Organic Solvents | Soluble in acetone and acetonitrile |

Spectroscopic Data

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum shows characteristic absorption bands for the ammonium cation and the phenyl groups of the tetraphenylborate anion.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3200-3000 | N-H stretching vibrations of the ammonium ion (NH₄⁺) | |

| ~1405 | N-H deformation vibration of the ammonium ion | |

| ~3100-3000 | Aromatic C-H stretching | |

| ~1600-1450 | Aromatic C=C ring stretching |

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tetraphenylborate anion. The spectra are typically recorded in a deuterated solvent where the compound is soluble, such as deuterated acetone or acetonitrile.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl groups. The protons of the ammonium ion may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the phenyl rings.

Note: Specific chemical shift values can be found in spectral databases such as ChemicalBook.

Mass spectrometry can be used to confirm the molecular weight of the constituent ions.

| Ion | Calculated Exact Mass (Da) |

| [B(C₆H₅)₄]⁻ | 319.1658 |

| [NH₄]⁺ | 18.0338 |

| This compound | 337.2002 |

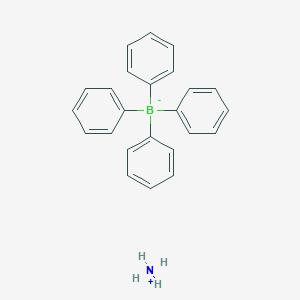

Ionic Structure Diagram

Caption: Ionic components of this compound.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via a straightforward precipitation reaction. The characterization data presented, including physical properties and spectroscopic information, can be used to verify the identity and purity of the synthesized compound. The provided workflows and diagrams offer a clear visual representation of the synthesis process and the compound's structure. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to Ammonium Tetraphenylborate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetraphenylborate (B1193919), a salt composed of the ammonium cation ([NH₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻), is a compound of significant interest in various chemical and analytical applications. Its utility primarily stems from its low solubility in aqueous solutions, a property exploited for the gravimetric and potentiometric determination of ammonium and potassium ions. This technical guide provides a comprehensive overview of the core chemical properties and structural features of ammonium tetraphenylborate, supplemented with experimental protocols and data presented for clarity and practical use.

Core Chemical and Physical Properties

This compound is a white, crystalline solid.[1] The compound is stable under normal laboratory conditions. Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄BN | [1][2] |

| Molecular Weight | 337.27 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Melting Point | 220 °C (decomposes) | [1] |

| Solubility in Water | Very slightly soluble. Reported values at 298 K vary, including 1.07 x 10⁻⁴ mol dm⁻³ and 2.88 x 10⁻⁴ mol dm⁻³.[4] | [4] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and acetonitrile. Can be recrystallized from acetone/water mixtures. | |

| CAS Number | 14637-34-4 | [1][2][3] |

Structural Characteristics

The structural integrity and properties of this compound are dictated by the ionic interaction between the ammonium cation and the large, sterically hindered tetraphenylborate anion.

Crystal Structure

The crystal structure of this compound has been determined by neutron diffraction.[2][5][6] The compound crystallizes in the tetragonal space group I-42m.[2] The ammonium ion is situated at a site of D₂d symmetry and is surrounded by four phenyl rings from neighboring tetraphenylborate anions.[5][6] This arrangement facilitates the formation of short N⁺—H···π hydrogen bonds between the ammonium protons and the aromatic rings.[2][5]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Tetragonal | I -4 2 m | 11.1208 | 11.1208 | 8.0033 | 90.00 | 90.00 | 90.00 | [2] |

Spectroscopic Properties

Infrared (IR) Spectroscopy: The infrared spectrum of this compound is a key tool for its characterization. A notable feature is the N-H deformation vibration band which appears around 1405 cm⁻¹.[7] This band is utilized for the quantitative determination of ammonium ions, as alkali metal tetraphenylborates do not absorb at this frequency.[7] The N-H stretching vibrations are observed in the region of 3200 cm⁻¹.[8] Studies at low temperatures have provided detailed insights into the vibrational modes of the ammonium ion within the crystal lattice.[5][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data in the search results is for other tetraphenylborate salts, the principles can be extended. ¹H NMR would show signals corresponding to the ammonium protons and the phenyl protons of the tetraphenylborate anion. ¹³C NMR would show signals for the aromatic carbons. ¹¹B NMR spectroscopy can be used to confirm the boron environment.[10][11][12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a precipitation reaction by mixing aqueous solutions of an ammonium salt and sodium tetraphenylborate.[13][14]

Methodology:

-

Solution Preparation: Prepare a slightly acidic aqueous solution of an ammonium salt (e.g., ammonium chloride). Separately, prepare an aqueous solution of sodium tetraphenylborate.

-

Precipitation: Add the sodium tetraphenylborate solution to the ammonium salt solution with stirring. An immediate, thick, white precipitate of this compound will form. To ensure complete precipitation, a slight excess of the sodium tetraphenylborate solution can be added.

-

Isolation: The precipitate, which is non-gelatinous and granular, can be easily collected by filtration.[13]

-

Purification: The collected solid can be washed with cold water to remove any soluble impurities. For higher purity, the this compound can be recrystallized from an acetone-water mixture or acetonitrile.[13]

-

Drying: The purified crystals should be dried under vacuum to remove residual solvent.

Gravimetric Determination of Ammonium

The low solubility of this compound in water forms the basis for a quantitative analytical method to determine the concentration of ammonium ions in a sample.

Methodology:

-

Sample Preparation: An aqueous sample containing an unknown concentration of ammonium ions is prepared. The pH of the solution should be adjusted to be slightly acidic (pH 4-6).[13]

-

Precipitation: A solution of sodium tetraphenylborate of known concentration is added in excess to the sample solution to ensure complete precipitation of the ammonium ions as this compound.[13]

-

Digestion: The mixture is allowed to stand to allow the precipitate to fully form and settle.[13]

-

Filtration and Washing: The precipitate is collected on a pre-weighed filter paper and washed with small portions of cold water to remove any co-precipitated impurities.

-

Drying and Weighing: The filter paper with the precipitate is dried to a constant weight in an oven at a suitable temperature.

-

Calculation: The mass of the dried this compound precipitate is used to calculate the original concentration of ammonium ions in the sample.

Applications in Research and Development

The primary application of this compound in research and drug development lies in its utility as a precipitating agent.[14][15] This property is valuable for:

-

Quantitative Analysis: As detailed above, it is used for the precise determination of ammonium and potassium ions, which can be critical in various biological and pharmaceutical samples.

-

Ion-Selective Electrodes: Tetraphenylborate salts are used in the construction of ion-selective electrodes, which are important tools in drug analysis and formulation development.

-

Synthesis: It can serve as a source of the tetraphenylborate anion for the synthesis of other tetraphenylborate salts with different cations, which may have specific solubilities or other properties desired in organic and organometallic synthesis.[14]

References

- 1. Ammonium TetraphenylborateCAS #: 14637-34-4 [eforu-chemical.com]

- 2. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Investigation of alkali metal and ammonium tetraphenylborates by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. This compound(14637-34-4) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]

- 14. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 15. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ammonium Tetraphenylborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

Ammonium (B1175870) tetraphenylborate (B1193919), with the chemical formula NH₄B(C₆H₅)₄, is a salt composed of an ammonium cation (NH₄⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The tetraphenylborate anion is a bulky, non-coordinating anion that imparts unique properties to its salts, most notably their low solubility in aqueous solutions.

The history of tetraphenylborate salts begins with the pioneering work of German chemist Georg Wittig . In 1949, Wittig and his colleagues first synthesized sodium tetraphenylborate (NaB(C₆H₅)₄)[1]. His research quickly identified the utility of this reagent for the quantitative determination of various monovalent cations, including potassium, rubidium, cesium, and ammonium ions, due to the formation of sparingly soluble precipitates in water[2]. This discovery marked a significant advancement in analytical chemistry, providing a reliable gravimetric and titrimetric method for the analysis of these ions[1][2].

The formation of ammonium tetraphenylborate is based on the reaction between an ammonium salt and a soluble tetraphenylborate salt, typically sodium tetraphenylborate, in an aqueous solution. The resulting precipitate is a stable, white, crystalline solid[3]. This precipitation reaction has since been widely employed for the quantitative analysis of ammonium ions in various samples and for the removal of ammonia (B1221849) and amines from aqueous solutions[3].

Physical and Chemical Properties

This compound is a white, crystalline powder. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄BN | [4][5] |

| Molecular Weight | 337.27 g/mol | [5] |

| CAS Number | 14637-34-4 | [5] |

| Melting Point | 220 °C (decomposes) | |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Very insoluble | [3] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and acetonitrile | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of solid this compound via precipitation from aqueous solutions of ammonium chloride and sodium tetraphenylborate.

Materials:

-

Ammonium chloride (NH₄Cl)

-

Sodium tetraphenylborate (NaB(C₆H₅)₄)

-

Deionized water

-

Acetone (for recrystallization, optional)

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M aqueous solution of ammonium chloride.

-

Prepare a 0.1 M aqueous solution of sodium tetraphenylborate.

-

-

Precipitation:

-

Slowly add the sodium tetraphenylborate solution to the ammonium chloride solution with constant stirring. A white precipitate of this compound will form immediately[3].

-

-

Digestion:

-

Allow the precipitate to "digest" by stirring the mixture gently for 30-60 minutes at room temperature. This process encourages the formation of larger, more easily filterable crystals.

-

-

Filtration:

-

Filter the precipitate using a Buchner funnel and filter paper.

-

-

Washing:

-

Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the precipitate in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

-

Recrystallization (Optional):

-

For higher purity, the this compound can be recrystallized from an acetone/water mixture. Dissolve the crude product in a minimal amount of hot acetone and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to form crystals, which can then be filtered and dried as described above[3].

-

Gravimetric Determination of Ammonium

This protocol outlines the use of sodium tetraphenylborate for the quantitative analysis of ammonium ions in an aqueous sample.

Materials:

-

Aqueous sample containing an unknown concentration of ammonium ions.

-

Sodium tetraphenylborate solution (typically 0.1 M).

-

Dilute acetic acid.

-

Deionized water.

-

Sintered glass crucible (pre-weighed).

Procedure:

-

Sample Preparation:

-

Take a known volume of the sample solution and place it in a beaker.

-

Acidify the solution slightly by adding a few drops of dilute acetic acid to a pH of approximately 4-5.

-

-

Precipitation:

-

Slowly add an excess of the sodium tetraphenylborate solution to the sample with constant stirring to ensure complete precipitation of the ammonium ions as this compound.

-

-

Digestion:

-

Heat the mixture to about 60-70 °C and allow it to stand for at least 30 minutes to aid in the coagulation of the precipitate.

-

-

Filtration:

-

Filter the hot solution through a pre-weighed sintered glass crucible.

-

-

Washing:

-

Wash the precipitate with several small portions of cold deionized water.

-

-

Drying:

-

Dry the crucible containing the precipitate in an oven at 105-110 °C to a constant weight.

-

-

Calculation:

-

The weight of the ammonium in the original sample can be calculated from the weight of the dried this compound precipitate using the following formula: Weight of NH₄⁺ = (Weight of precipitate × Molecular weight of NH₄⁺) / Molecular weight of NH₄B(C₆H₅)₄

-

Quantitative Data for Analytical Applications

The precipitation of this compound is highly efficient, making it a reliable method for ammonium quantification and removal.

| Parameter | Condition | Result | Reference |

| pH Range for Precipitation | Aqueous solution | 4.0 - 6.0 | [6] |

| Residual [NH₄⁺] | Initial [NH₄⁺] = 100 ppm, pH 4.0-6.0 | ~3 ppm | [6] |

| Residual [NH₄⁺] | Initial [NH₄⁺] = 200 ppm, pH 4.1-5.2 | 2-3 ppm | [6] |

| Temperature Stability | 30-40 °C for 2-5 days | Residual [NH₄⁺] remains 2-4 ppm | [6] |

| Long-term Stability | 1 week at room temperature | No significant change in residual [NH₄⁺] | [6] |

Experimental Workflow: Ammonium Ion Removal

The following diagram illustrates the workflow for the removal of ammonium ions from an aqueous solution using sodium tetraphenylborate.

Applications in Drug Development and Research

The primary application of this compound in the context of drug development and research is in analytical chemistry. The selective precipitation of quaternary ammonium compounds is a valuable tool for their quantification in pharmaceutical preparations[2]. Many active pharmaceutical ingredients (APIs) are amines that are formulated as salts. The tetraphenylborate precipitation method can be adapted for the assay of these compounds.

Furthermore, the ability to selectively remove ammonium ions can be crucial in various stages of drug manufacturing and formulation where the presence of ammonia or ammonium salts can be detrimental to the stability or efficacy of the final product.

While less common for the simple ammonium salt, substituted ammonium tetraphenylborates, particularly those with fluorinated phenyl groups, have found applications as co-catalysts in olefin polymerization[7][8][9]. These compounds can act as activators for metallocene catalysts, leading to the production of polyolefins with specific properties. This area of research is more relevant to materials science but can have implications for the development of new drug delivery systems based on polymeric materials.

Conclusion

This compound, a compound stemming from the foundational work of Georg Wittig, remains a significant reagent in analytical chemistry. Its low solubility in water provides a reliable and straightforward method for the quantitative determination and removal of ammonium ions from aqueous solutions. The protocols and data presented in this guide offer a comprehensive overview for researchers, scientists, and drug development professionals who may utilize this compound in their work. From its historical discovery to its practical applications, this compound continues to be a valuable tool in the chemical sciences.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. sites.utoronto.ca [sites.utoronto.ca]

- 3. DE69908322T2 - USE OF TETRAPHENYLBORATE TO EXTRACT AMMONIUM IONS AND AMINES FROM WATER - Google Patents [patents.google.com]

- 4. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]

- 7. TETRA-N-BUTYLthis compound | 15522-59-5 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Ammonium Tetraphenylborate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) tetraphenylborate (B1193919) in aqueous and organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of ammonium tetraphenylborate can vary significantly depending on the solvent and temperature. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent | Temperature (K) | Solubility | Units |

| Water | 298 | 1.07 x 10⁻⁴[1] | mol dm⁻³ |

| Water | 298 | 2.88 x 10⁻⁴[1] | mol dm⁻³ |

| Water-t-butyl alcohol mixtures | 283.15 - 308.15 | Data available in cited literature[2] | Varies |

Note: A significant discrepancy exists in the reported solubility of this compound in water at 298 K.[1] Researchers should be aware of this variability.

Due to a lack of readily available quantitative data for the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, and acetonitrile, further experimental determination is recommended for applications requiring this information. However, qualitative reports suggest that tetraphenylborate salts, in general, exhibit good solubility in polar organic solvents like acetone.[3][4][5][6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and carefully executed experimental procedures. The most commonly cited method for this compound is UV-Vis spectrophotometry.

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Detailed Protocol for UV-Vis Spectrophotometric Solubility Determination

This protocol is based on the principles of spectrophotometric analysis of the tetraphenylborate anion. The tetraphenylborate ion exhibits strong UV absorbance, making this a sensitive method for determining its concentration.[7]

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or smaller)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.[8][9][10][11]

-

Place the container in a thermostatically controlled shaker or water bath to maintain a constant temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[9]

-

After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[9]

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

-

Spectrophotometric Analysis:

-

The tetraphenylborate anion has characteristic absorption maxima at approximately 266 nm and 274 nm.[7] Set the spectrophotometer to measure absorbance at one of these wavelengths.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the standard solutions.

-

Measure the absorbance of the filtered saturated solution. If the absorbance is too high, dilute the saturated solution with a known volume of the solvent and measure the absorbance of the diluted solution.

-

-

Data Analysis and Solubility Calculation:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Use the absorbance of the (diluted) saturated solution to determine its concentration from the calibration curve.

-

If the saturated solution was diluted, multiply the determined concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.

-

Signaling Pathways and Logical Relationships

The experimental process for determining solubility follows a logical progression from sample preparation to data analysis. The Graphviz diagram presented in section 2.1 visually outlines these key relationships and the overall workflow. The core of this process is the establishment of an equilibrium state in the saturated solution, followed by the accurate measurement of the dissolved solute's concentration. The Beer-Lambert law forms the fundamental principle behind the spectrophotometric analysis, establishing a linear relationship between absorbance and concentration, which is visualized in the calibration curve.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 4. chembk.com [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Page loading... [guidechem.com]

- 7. datapdf.com [datapdf.com]

- 8. embibe.com [embibe.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. sciencebuddies.org [sciencebuddies.org]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Tetraphenylborate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth experimental studies on the thermal decomposition of ammonium (B1175870) tetraphenylborate (B1193919) are limited in publicly available literature. This guide synthesizes information from studies on related ammonium salts and tetraphenylborate compounds to provide a comprehensive overview and a proposed decomposition pathway.

Introduction

Ammonium tetraphenylborate ((NH₄)B(C₆H₅)₄) is a salt composed of an ammonium cation (NH₄⁺) and a tetraphenylborate anion (B(C₆H₅)₄⁻). The thermal stability and decomposition characteristics of this compound are of interest in various fields, including analytical chemistry and materials science. Understanding its behavior upon heating is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide provides a technical overview of the expected thermal decomposition of this compound, drawing upon data from related compounds and established principles of thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄BN | [1] |

| Molecular Weight | 337.27 g/mol | |

| Melting Point | 220 °C (decomposes) | [2] |

| Appearance | White crystalline solid | |

| Solubility | Sparingly soluble in water |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through the breakdown of its constituent ions: the ammonium cation and the tetraphenylborate anion.

Decomposition of the Ammonium Cation

Ammonium salts exhibit varied decomposition behaviors depending on the nature of the anion.[3] For non-oxidizing anions, the primary decomposition products are typically ammonia (B1221849) (NH₃) and the corresponding acid. However, in the case of this compound, the anion is complex. The initial step is the dissociation of the ammonium ion.

NH₄⁺ → NH₃ + H⁺

Decomposition of the Tetraphenylborate Anion

The tetraphenylborate anion is known to decompose at elevated temperatures. Studies on the pyrolysis of alkali metal tetraphenylborates suggest that the decomposition involves the cleavage of the boron-carbon bonds.[4] The decomposition of sodium tetraphenylborate has been studied in the context of radioactive waste processing, where its radiolysis and hydrolysis lead to the formation of benzene, phenol, and various phenylated compounds.[5][6]

A plausible thermal decomposition pathway for the tetraphenylborate anion involves the formation of triphenylborane (B1294497) and a phenyl radical.

B(C₆H₅)₄⁻ → B(C₆H₅)₃ + C₆H₅⁻

The highly reactive phenyl anion would readily abstract a proton, likely from the ammonium cation's decomposition, to form benzene.

C₆H₅⁻ + H⁺ → C₆H₆

Further decomposition of triphenylborane and subsequent reactions of phenyl radicals can lead to a complex mixture of products, including biphenyl (B1667301) and other polyphenylated species.

The overall proposed decomposition can be summarized as:

(NH₄)B(C₆H₅)₄(s) → NH₃(g) + C₆H₆(g) + B(C₆H₅)₃(s)

Further heating would lead to the decomposition of triphenylborane.

Visual Representation of the Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7] This technique is used to determine the decomposition temperatures and the mass loss associated with each decomposition step.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.[8][9]

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10][11]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.[10][12]

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine the temperatures and enthalpies of phase transitions and chemical reactions.[15][16]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting and decomposition events, while exothermic peaks would suggest other transformations like crystallization or oxidative reactions.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during the heating process.

Experimental Workflow Visualization

Caption: Experimental workflow for the thermal analysis of this compound.

Expected Quantitative Data

Based on the literature for related compounds, the following is a projection of the expected quantitative data from the thermal analysis of this compound.

Table 2: Projected TGA/DSC Data for this compound

| Parameter | Expected Value/Range | Comments |

| DSC Onset of Decomposition | ~220 °C | Corresponds to the reported melting/decomposition point.[2] |

| TGA Onset of Decomposition | ~220 °C | Decomposition is expected to begin around the melting point. |

| Major Mass Loss Step (TGA) | 220 - 400 °C | This would correspond to the loss of ammonia and benzene. |

| Theoretical Mass Loss (NH₃ + C₆H₆) | ~28% | Calculated based on the proposed initial decomposition products. |

| Residual Mass at 600 °C | Variable | Depends on the extent of decomposition of the boron-containing intermediate. |

Conclusion

The thermal decomposition of this compound is a complex process that likely involves the simultaneous breakdown of the ammonium and tetraphenylborate ions. While specific experimental data for this compound is scarce, a plausible decomposition pathway can be proposed based on the known chemistry of its constituent parts. The primary initial decomposition products are expected to be ammonia and benzene, with further decomposition at higher temperatures yielding a mixture of polyphenylated compounds and a boron-containing residue. Definitive characterization of the thermal decomposition of this compound requires detailed experimental investigation using techniques such as TGA, DSC, and EGA, following the protocols outlined in this guide. Such studies would provide valuable data for the safe handling and application of this compound in various scientific and industrial settings.

References

- 1. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 四苯基硼酸铵 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. Identification of tetraphenylborate radiolysis products in a simulated feedstock for radioactive waste processing (Technical Report) | OSTI.GOV [osti.gov]

- 7. etamu.edu [etamu.edu]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. epfl.ch [epfl.ch]

- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. particletechlabs.com [particletechlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. web.williams.edu [web.williams.edu]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Ammonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the core physicochemical properties of ammonium (B1175870) tetraphenylborate (B1193919), a compound relevant in various chemical and analytical applications.

Core Chemical Identifiers

Ammonium tetraphenylborate is an ionic salt consisting of a central boron atom coordinated to four phenyl groups, forming the tetraphenylborate anion, and a corresponding ammonium cation.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical standard preparation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄BN | PubChem[1] |

| Linear Formula | NH₄B(C₆H₅)₄ | Sigma-Aldrich[2] |

| Molecular Weight | 337.27 g/mol | Sigma-Aldrich[2] |

| Computed Molecular Weight | 337.3 g/mol | PubChem[1] |

| Monoisotopic Mass | 337.20018 Da | American Elements[3] |

| CAS Number | 14637-34-4 | Sigma-Aldrich[2] |

Structural and Ionic Composition

As a salt, this compound does not participate in biological signaling pathways. Its chemical utility stems from its ionic nature. The compound dissociates in solution into its constituent ions: the ammonium cation ([NH₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻).

The diagram below illustrates the relationship between the parent compound and its dissociated ionic components.

Caption: Ionic dissociation of this compound.

Experimental Protocols for Characterization

The determination of the molecular weight and formula of a pure chemical substance like this compound relies on standard, well-established analytical chemistry protocols rather than complex biological assays.

Workflow for Physicochemical Characterization:

Caption: Standard workflow for chemical formula confirmation.

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry can determine the exact mass of the ionic components, which confirms the elemental composition and monoisotopic mass.[3]

-

Elemental Analysis: This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, boron) in a pure sample. The experimental percentages are compared against the theoretical percentages calculated from the proposed chemical formula to verify its accuracy.

References

An In-depth Technical Guide to the Synthesis of Tetraphenylborate Salts from Sodium Tetraphenylborate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium tetraphenylborate (B1193919) (NaB(C₆H₅)₄) is a versatile and widely utilized salt that serves as a primary starting material for the synthesis of a broad range of other tetraphenylborate salts.[1][2] The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a large, weakly coordinating anion that imparts lipophilicity and crystallinity to its salts, making them highly soluble in many organic solvents.[1] These properties are particularly valuable in organometallic chemistry, coordination chemistry, and increasingly, in pharmaceutical sciences for the preparation of active pharmaceutical ingredient (API) salts with modified physicochemical properties.[1][3]

The predominant method for synthesizing tetraphenylborate salts from the sodium precursor is salt metathesis, also known as ion exchange.[4][5] This straightforward reaction involves the exchange of ions between two soluble salts in a solution, which is driven to completion by the formation and precipitation of a product with low solubility in the reaction medium. This guide provides a comprehensive overview of the principles, detailed experimental protocols for key tetraphenylborate salts, and quantitative data to support researchers in this field.

Core Principle: Salt Metathesis

The synthesis of tetraphenylborate salts from sodium tetraphenylborate is typically achieved through a salt metathesis reaction. The general transformation can be represented as:

NaB(C₆H₅)₄ (aq) + MX (aq) → MB(C₆H₅)₄ (s)↓ + NaX (aq)

Where:

-

NaB(C₆H₅)₄ is the water-soluble sodium tetraphenylborate starting material.

-

MX is a soluble salt of the desired cation (M⁺), where M can be an inorganic cation (e.g., K⁺, Ag⁺, Cs⁺) or an organic cation (e.g., ammonium (B1175870), imidazolium, or a protonated API).[6][7][8] X⁻ is the corresponding anion (e.g., Cl⁻, NO₃⁻, Br⁻).

-

MB(C₆H₅)₄ is the target tetraphenylborate salt, which is often sparingly soluble in the reaction solvent (typically water) and precipitates out.[8]

-

NaX is the sodium salt byproduct, which usually remains in solution.

The reaction's driving force is the precipitation of the least soluble component in the reaction mixture. For many inorganic and larger organic cations, the resulting tetraphenylborate salt is significantly less soluble in aqueous media than sodium tetraphenylborate, leading to high yields of the desired product upon simple mixing and filtration.[8][9] In some cases, particularly in the synthesis of N-acylammonium salts in organic solvents like acetonitrile (B52724), the byproduct (e.g., NaCl) is the species that precipitates, driving the reaction forward.[1][10]

Experimental Protocols and Data

The following sections provide detailed methodologies for the synthesis of representative inorganic and organic tetraphenylborate salts.

Synthesis of Potassium Tetraphenylborate (KB(C₆H₅)₄)

Potassium tetraphenylborate is a classic example of this synthesis method, precipitating readily from aqueous solutions due to its very low water solubility.[6][8]

Experimental Protocol: [6]

-

Prepare a solution of sodium tetraphenylborate (10.27 g, 0.030 mol) by dissolving it in 250 mL of distilled water.

-

In a separate beaker, prepare a solution of potassium chloride (2.36 g, 0.032 mol) by dissolving it in 100 mL of distilled water.

-

While stirring the sodium tetraphenylborate solution, slowly add the potassium chloride solution. A white precipitate will form immediately.

-

Continue stirring the mixture for 10 minutes to ensure complete precipitation.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with several portions of distilled water to remove any remaining soluble salts.

-

Dry the product at 60°C under vacuum for 24 hours.

Synthesis of Silver Tetraphenylborate (AgB(C₆H₅)₄)

Silver tetraphenylborate is another common salt, useful as an intermediate and in coordination chemistry.

Experimental Protocol: [7]

-

Prepare a solution of sodium tetraphenylborate (182 mg, 0.53 mmol) in 2.7 mL of distilled water.

-

In a separate vial, prepare a solution of silver(I) nitrate (B79036) (181 mg, 1.06 mmol) in 1.1 mL of distilled water.

-

Mix the two solutions and stir the resulting mixture for 1 hour at room temperature.

-

Collect the resulting precipitate of silver(I) tetraphenylborate by filtration.

Synthesis of Ammonium and Organic Cation Tetraphenylborates

The tetraphenylborate anion is an effective precipitating agent for large organic cations, a technique frequently used in pharmaceutical analysis and for the creation of novel salt forms of APIs.[3][9][11]

General Protocol for Procainamide (B1213733) Tetraphenylborate: [11]

-

Prepare a solution of procainamide hydrochloride (0.272 g, 1 mmol) in 20 mL of deionized water.

-

Prepare a separate solution of sodium tetraphenylborate (0.342 g, 1 mmol) in 20 mL of deionized water.

-

Add the sodium tetraphenylborate solution to the procainamide hydrochloride solution with stirring.

-

A white precipitate forms immediately.

-

Filter the precipitate, wash with cold deionized water, and dry over anhydrous CaCl₂.

General Protocol for N-Acylammonium Tetraphenylborates: [1][10]

-

In a suitable flask, dissolve a tertiary amine (R'₃N) and an acid chloride (RC(O)Cl) in acetonitrile.

-

Add a solution of sodium tetraphenylborate in acetonitrile to the mixture.

-

The precipitation of sodium chloride (NaCl) occurs, driving the formation of the soluble N-acylammonium tetraphenylborate salt, [RC(O)NR'₃][B(C₆H₅)₄].

-

The precipitated NaCl is removed by filtration or centrifugation to yield a solution of the desired product.

Quantitative Data Summary

The following tables summarize the reaction parameters for the syntheses described.

Table 1: Synthesis of Inorganic Tetraphenylborate Salts

| Target Salt | NaBPh₄ (mol) | Cation Salt | Cation Salt (mol) | Solvent | Reaction Time | Yield | Reference |

| KB(C₆H₅)₄ | 0.030 | KCl | 0.032 | Water | 10 min | 93% (0.028 mol) | [6] |

| AgB(C₆H₅)₄ | 0.53 mmol | AgNO₃ | 1.06 mmol | Water | 1 hr | Not specified | [7] |

Table 2: Synthesis of Organic Cation Tetraphenylborate Salts

| Target Salt | NaBPh₄ (mol) | Cation Salt | Cation Salt (mol) | Solvent | Yield | Reference |

| Procainamide-TPB | 1 mmol | Procainamide HCl | 1 mmol | Water | >85% | [11] |

| Cyclobenzaprine-TPB | Not specified | Cyclobenzaprine HCl | Not specified | Acetonitrile | 78% | [12] |

| [Bmim][BPh₄]¹ | Not specified | [Bmim]Br | Not specified | Methanol/Water | 84.2% | [13] |

| [(Bn)mim][BPh₄]² | Not specified | [(Bn)mim]Cl | Not specified | Methanol/Water | Not specified | [13] |

¹ 1-Butyl-3-methylimidazolium tetraphenylborate ² 1-Benzyl-3-methylimidazolium tetraphenylborate

Visualized Workflows and Relationships

General Synthesis Workflow

The diagram below illustrates the typical experimental workflow for the synthesis of a tetraphenylborate salt via aqueous precipitation.

Caption: General workflow for salt metathesis synthesis.

Role of NaB(C₆H₅)₄ as a Versatile Precursor

This diagram illustrates the central role of sodium tetraphenylborate as a starting material for a wide variety of other tetraphenylborate salts.

Caption: NaB(C₆H₅)₄ as a central precursor for various salts.

Characterization of Tetraphenylborate Salts

Confirming the identity and purity of the synthesized salts is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the tetraphenylborate anion typically appear as a complex multiplet in the range of 7.45–6.77 ppm.[12][13] Signals from the specific cation will also be present.

-

¹³C NMR: Aromatic carbons of the anion show characteristic signals, often including a peak for the carbon directly bonded to boron around 164 ppm.[13]

-

¹¹B NMR: A single resonance is expected, typically around -6.5 ppm, confirming the tetracoordinate boron center.[13]

-

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated theoretical values for the proposed salt structure.[12][13]

-

Mass Spectrometry (MS): Can be used to confirm the mass of the cation and, in some cases, the anion.

-

Infrared (IR) Spectroscopy: Shows characteristic vibrational bands for both the cation and the tetraphenylborate anion.

Applications in Research and Drug Development

Tetraphenylborate salts are not merely synthetic curiosities; they have significant practical applications:

-

Analytical Chemistry: Sodium tetraphenylborate is a well-established precipitating agent for the gravimetric or titrimetric determination of K⁺, NH₄⁺, Rb⁺, and Cs⁺ ions.[1][4][10] This application extends to the quantification of nitrogen-containing basic drugs in pharmaceutical formulations.[3]

-

Organometallic and Coordination Chemistry: The tetraphenylborate anion is large and non-coordinating, which is useful for stabilizing and isolating reactive cationic metal complexes.[1][4] Its solubility in non-polar organic solvents facilitates reactions in these media.[1][2]

-

Drug Development: The formation of tetraphenylborate salts of APIs can significantly alter their physicochemical properties, such as solubility, stability, and lipophilicity.[1] This strategy, known as salt engineering, is a key tool in drug formulation to improve bioavailability and create novel delivery systems. The synthesis of boronic acid-containing drugs like Bortezomib (Velcade®) has also spurred broader interest in the application of boron chemistry in medicine.[14][15]

Conclusion

The synthesis of tetraphenylborate salts from sodium tetraphenylborate is a robust and versatile process, primarily relying on the principles of salt metathesis. The simplicity of the reaction, often involving the mixing of aqueous solutions and subsequent filtration, makes it accessible for a wide range of applications. For professionals in research and drug development, understanding and utilizing these synthetic methods provides a powerful tool for creating novel materials, isolating complex molecules, and engineering the properties of pharmacologically active compounds.

References

- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis routes of Tetraphenylborate [benchchem.com]

- 7. Ethidium tetraphenylborate acetonitrile disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 9. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ammonium Tetraphenylborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) for ammonium (B1175870) tetraphenylborate (B1193919). It includes a detailed presentation of spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Introduction

Ammonium tetraphenylborate ((NH₄)B(C₆H₅)₄) is an ionic compound consisting of an ammonium cation (NH₄⁺) and a tetraphenylborate anion (B(C₆H₅)₄⁻). Spectroscopic analysis is crucial for confirming the identity and purity of this compound, as well as for studying the interactions between the cation and the anion. This guide focuses on two primary spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the chemical environment of the nuclei.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy of this compound reveals characteristic absorption bands for both the ammonium and tetraphenylborate ions. The N-H stretching and deformation vibrations of the ammonium ion are of particular interest.

Table 1: Summary of Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretching | ~3206 - 3217 | Multiple bands observed due to the interaction of the ammonium ion with the surrounding phenyl rings.[1] |

| N-H Deformation (Bending) | ~1405 | A characteristic absorption for the ammonium ion. This band is utilized for the quantitative evaluation of ammonium ions.[2] |

| Aromatic C-H Stretching | ~3000 - 3100 | Typical for the phenyl groups of the tetraphenylborate anion. |

| Aromatic C=C Bending | ~1400 - 1600 | Characteristic in-plane and out-of-plane bending vibrations of the phenyl rings. |

The infrared spectra indicate that the ammonium ion in this compound is hydrogen-bonded.[3][4] The interaction with the four phenyl rings of the tetraphenylborate anion, however, offers little resistance to the bending and librational motion of the ammonium ion.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy in solution provides distinct signals for the ammonium cation and the tetraphenylborate anion. The choice of solvent is critical, with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) being a common choice.

¹H NMR Spectroscopy

The proton NMR spectrum shows signals for the protons of the ammonium ion and the phenyl groups of the tetraphenylborate anion.

Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Description |

| NH₄⁺ | ~7.0 - 7.5 | Triplet | The triplet arises from the coupling of the protons with the ¹⁴N nucleus (spin I=1). The exact chemical shift is sensitive to solvent and concentration. |

| Aromatic (ortho, meta, para) | ~6.8 - 7.5 | Multiplet | These signals correspond to the protons on the four phenyl rings of the tetraphenylborate anion. |

¹³C NMR Spectroscopy

The carbon NMR spectrum displays signals corresponding to the carbon atoms of the phenyl rings in the tetraphenylborate anion. Due to the symmetry of the anion, fewer signals than the total number of carbon atoms are typically observed.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tetraphenylborate Anion

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-ipso (C attached to B) | ~163 |

| C-ortho | ~136 |

| C-meta | ~125 |

| C-para | ~121 |

Experimental Protocols

The following are detailed methodologies for obtaining the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

Two common methods for preparing solid samples for IR analysis are the KBr pellet method and the Nujol mull method.

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

-

Nujol Mull Method:

-

Grind a few milligrams of this compound to a fine powder in an agate mortar.

-

Add one to two drops of Nujol (mineral oil) and continue to grind until a smooth, uniform paste (mull) is formed.

-

Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.

-

Place a second salt plate on top and gently press to create a thin film of the mull between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol) should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Solution):

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Solvent: DMSO-d₆.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used as an internal reference.

-

¹H NMR Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Ammonium Tetraphenylborate

This guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) tetraphenylborate (B1193919) (NH₄B(C₆H₅)₄), a compound of significant interest in chemical and pharmaceutical research due to its role in precipitation reactions and as a bulky, non-coordinating anion. This document details the crystallographic data obtained from X-ray and neutron diffraction studies, outlines the experimental protocols for its synthesis and structural analysis, and presents a visual representation of the crystallographic workflow.

Quantitative Crystallographic Data

The crystal structure of ammonium tetraphenylborate has been determined at various temperatures using single-crystal X-ray and neutron diffraction. The key crystallographic parameters are summarized in the table below. The use of neutron diffraction is particularly noteworthy as it allows for the precise localization of the hydrogen atoms of the ammonium cation, providing a deeper understanding of the hydrogen bonding interactions within the crystal lattice.[1]

| Parameter | X-ray Diffraction (295 K) | Neutron Diffraction (293 K) | Neutron Diffraction (120 K) | Neutron Diffraction (20 K) |

| Formula | C₂₄H₂₄BN | C₂₄H₂₄BN | C₂₄H₂₄BN | C₂₄H₂₄BN |

| Molecular Weight | 337.27 g/mol | 337.27 g/mol | 337.27 g/mol | 337.27 g/mol |

| Crystal System | Tetragonal | Tetragonal | Tetragonal | Tetragonal |

| Space Group | I-42m (No. 121) | I-42m (No. 121) | I-42m (No. 121) | I-42m (No. 121) |

| a, b (Å) | 11.218(2) | 11.221(2) | 11.163(2) | 11.1208(6) |

| c (Å) | 7.931(1) | 7.935(2) | 7.876(2) | 8.0033(5) |

| α, β, γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 998.1(3) | 999.5(4) | 981.8(4) | 990.5(1) |

| Z | 2 | 2 | 2 | 2 |

| Calculated Density (g/cm³) | 1.122 | 1.120 | 1.139 | 1.129 |

| Radiation Type | Mo Kα (λ = 0.71073 Å) | Neutrons (λ = 1.238 Å) | Neutrons (λ = 1.238 Å) | Neutrons (λ = 1.238 Å) |

| R-factor | 0.038 | 0.057 | 0.049 | 0.0516 |

Experimental Protocols

2.1. Synthesis and Crystallization

The synthesis of this compound is typically achieved through a precipitation reaction.

Materials:

-

Ammonium chloride (NH₄Cl)

-

Sodium tetraphenylborate (NaB(C₆H₅)₄)

-

Deionized water

-

Acetone

-

Diethyl ether

Procedure:

-

Prepare a saturated aqueous solution of ammonium chloride.

-

Prepare a saturated aqueous solution of sodium tetraphenylborate.

-

Slowly add the sodium tetraphenylborate solution to the ammonium chloride solution with constant stirring.

-

A white, granular precipitate of this compound will form immediately.

-

Continue stirring for 10-15 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it with deionized water.

-

Wash the precipitate with diethyl ether to remove any organic impurities.

-

For single crystals suitable for X-ray or neutron diffraction, recrystallization is necessary. Dissolve the crude product in a minimal amount of a hot acetone/water (9:1 v/v) mixture.

-

Allow the solution to cool slowly to room temperature.

-

Colorless, well-formed crystals will deposit over a period of several hours to days.

-

Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

2.2. Single-Crystal X-ray Diffraction (SCXRD)

The following is a representative protocol for the determination of the crystal structure of this compound by SCXRD.

Instrumentation:

-

Bruker AXS SMART APEX CCD diffractometer

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

-

Cryogenic system for low-temperature data collection

Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a glass fiber or a loop.

-

The crystal is placed on the goniometer head of the diffractometer.

-

The temperature is lowered to the desired value (e.g., 295 K or 120 K) using a stream of cold nitrogen gas.

-

A series of ω and φ scans are performed to collect a full sphere of diffraction data.

-

The diffraction intensities are integrated and corrected for Lorentz and polarization effects.

Structure Solution and Refinement:

-

The space group is determined from the systematic absences in the diffraction data.

-

The structure is solved using direct methods (e.g., with the SHELXS software package).

-

The atomic positions and anisotropic displacement parameters are refined by full-matrix least-squares on F².

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

2.3. Neutron Diffraction

Neutron diffraction experiments are crucial for accurately determining the positions of hydrogen atoms.

Instrumentation:

-

A four-circle neutron diffractometer at a research reactor (e.g., the D9 instrument at the Institut Laue-Langevin).

-

A monochromatic neutron beam.

-

A closed-cycle helium cryostat for low-temperature measurements.

Data Collection:

-

A large, high-quality single crystal of this compound is mounted on an aluminum pin.

-

The crystal is cooled to the target temperature (e.g., 293 K, 120 K, or 20 K).[1]

-

The unit cell parameters are determined by centering a set of reflections.

-

The intensities of a unique set of reflections are measured. Data collection can take several days due to the lower flux of neutron sources compared to X-ray sources.

Structure Solution and Refinement:

-

The structure is refined starting from the atomic coordinates obtained from the X-ray diffraction study.

-

The refinement is carried out against F² using a least-squares program.

-

All atoms, including hydrogen, are refined with anisotropic displacement parameters.

Visualized Experimental and Logical Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of this compound.

Caption: Experimental workflow for the synthesis, crystallization, and structure determination of this compound.

Caption: Logical relationship of crystallographic data for structure determination.

References

Methodological & Application

Application Notes and Protocols for the Determination of Potassium Using Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of potassium (K⁺) is a critical analytical task in numerous fields, including pharmaceutical development, environmental analysis, and materials science. One of the established chemical methods for potassium quantification involves the use of the tetraphenylborate (B1193919) anion (B(C₆H₅)₄⁻). This anion selectively precipitates with potassium ions, forming a stable, insoluble salt, potassium tetraphenylborate (K[B(C₆H₅)₄]).

It is important to clarify a common point of confusion regarding the reagent used in this method. The precipitating agent is sodium tetraphenylborate (Na[B(C₆H₅)₄]) , a water-soluble salt that provides the tetraphenylborate anion in solution. Ammonium (B1175870) tetraphenylborate ((NH₄)[B(C₆H₅)₄]) , like its potassium counterpart, is also an insoluble precipitate.[1] Consequently, ammonium ions (NH₄⁺) are a significant interference in this method and must be removed or masked prior to the addition of the sodium tetraphenylborate reagent.[2][3] This document will detail the established methods for potassium determination using sodium tetraphenylborate and will include protocols for mitigating ammonium ion interference.

The tetraphenylborate method can be adapted into several analytical techniques, including gravimetric, titrimetric, and turbidimetric analysis, offering flexibility in terms of equipment, sample throughput, and required precision.[1][4]

Principle of the Method

The fundamental reaction involves the displacement of the soluble sodium ion by the potassium ion, leading to the formation of a white, crystalline precipitate of potassium tetraphenylborate.[3]

Reaction: K⁺(aq) + Na--INVALID-LINK-- → K--INVALID-LINK-- + Na⁺(aq)

The low solubility of potassium tetraphenylborate in aqueous solutions forms the basis for its quantitative determination.[1] The amount of precipitate formed is directly proportional to the concentration of potassium ions in the sample.

Data Presentation

The following tables summarize key quantitative data related to the performance of different potassium determination methods using sodium tetraphenylborate.

Table 1: Method Performance Characteristics

| Parameter | Gravimetric Method | Titrimetric Method | Turbidimetric Method |

| Applicability | Higher concentrations of K⁺ (>1%)[5] | Moderate to high concentrations of K⁺ | Low concentrations of K⁺ (<20 mg/L)[6] |

| Gravimetric Factor (K) | 0.1091[2] | N/A | N/A |

| Precision | High | High, error within 0.4% reported[7] | Good, 95% confidence interval of 4.7–5.3 mg/L for a 5.0 mg/L standard[8] |

| Common Interferences | NH₄⁺, Rb⁺, Cs⁺, Ag⁺, Tl⁺[1] | NH₄⁺, Rb⁺, Cs⁺, Quaternary ammonium salts[4][9] | NH₄⁺, Ca²⁺, Mg²⁺, Sample turbidity[3] |

Table 2: Interfering Substances and Mitigation

| Interferent | Method of Interference | Mitigation Strategy | Reference |

| Ammonium (NH₄⁺) | Forms insoluble ammonium tetraphenylborate. | Addition of formaldehyde (B43269) in an alkaline medium to form hexamethylenetetramine. Boiling in alkaline solution to expel ammonia (B1221849) gas. | [2][5] |

| Rubidium (Rb⁺), Cesium (Cs⁺) | Co-precipitation due to similar ionic radii and charge. | Generally requires prior separation if present in significant amounts. Method is not selective for K⁺ over these ions. | [1] |

| Calcium (Ca²⁺), Magnesium (Mg²⁺) | Can interfere with turbidimetric measurements. | Addition of a masking agent like EDTA. | [3][5] |

| Organic Bases/Quaternary Salts | Can precipitate with tetraphenylborate. | Important consideration in pharmaceutical analysis; may require sample-specific cleanup. | [4] |

Experimental Protocols

Protocol 1: Gravimetric Determination of Potassium

This protocol is adapted from standard methods for the analysis of fertilizers and is suitable for samples with a relatively high potassium concentration.[5]

1. Reagent Preparation:

-

Sodium Tetraphenylborate Solution (3% w/v): Dissolve 15.0 g of sodium tetraphenylborate in 500 ml of deionized water. Adjust the pH to between 6 and 7 if necessary. Add a drop of saturated aluminum chloride solution to flocculate any cloudiness, stir, and filter. Store in a polyethylene (B3416737) bottle.[10]

-

EDTA Solution (4% w/v): Dissolve 4 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) in 100 ml of deionized water.

-

Sodium Hydroxide (NaOH) Solution (5 N): Dissolve 20 g of NaOH pellets in water and dilute to 100 ml.

-

Wash Solution: Prepare a saturated solution of potassium tetraphenylborate by precipitating K⁺ from a KCl solution with the sodium tetraphenylborate reagent. Wash the precipitate with water, then disperse it in 1 liter of deionized water, stir for at least an hour, and filter.[10]

2. Sample Preparation and Interference Removal:

-

Accurately weigh a quantity of the sample expected to contain 25-50 mg of potassium.

-

Dissolve the sample in deionized water. If organic matter is present, appropriate ashing and acid digestion steps are required.[1]

-

To an aliquot of the sample solution, add 10 ml of the 4% EDTA solution.

-

Add a few drops of phenolphthalein (B1677637) indicator and make the solution alkaline by adding 5 N NaOH solution.

-

Gently boil the solution for 10-15 minutes to eliminate any ammonium compounds.[1] Cool the solution to room temperature.

3. Precipitation:

-

While stirring, slowly add the 3% sodium tetraphenylborate solution to the cooled sample solution. A 10-20 ml excess should be used.

-

Continue stirring for approximately 5 minutes to ensure complete precipitation.

-

Allow the precipitate to settle for at least 1 hour, or preferably overnight.

4. Filtration and Drying:

-

Filter the precipitate through a pre-weighed, sintered glass crucible (Gooch crucible, porosity G4).

-

Wash the precipitate 3-4 times with small portions of the potassium tetraphenylborate wash solution.

-

Finally, wash the precipitate with a small amount of ice-cold deionized water.

-

Dry the crucible containing the precipitate in an oven at 110-120°C for 1 hour, or until a constant weight is achieved.[2]

-

Cool the crucible in a desiccator and weigh.

5. Calculation:

-

Weight of K (g) = Weight of precipitate (g) × 0.1091

Protocol 2: Titrimetric (Back-Titration) Determination of Potassium

This method involves precipitating potassium with a known excess of sodium tetraphenylborate and then titrating the unreacted reagent.[9]

1. Reagent Preparation:

-

Standard Sodium Tetraphenylborate (STPB) Solution (e.g., 0.05 M): Prepare accurately.

-

Standard Quaternary Ammonium Salt (QAS) Solution (e.g., 0.025 M Hexadecyltrimethylammonium bromide): Prepare accurately.

-

Bromophenol Blue Indicator Solution.

-

Sodium Hydroxide (NaOH) Solution (20%).

2. Procedure:

-

Pipette a specific volume of the sample filtrate into a flask.

-

Add NaOH solution to make the sample alkaline.

-

Add a precise, known excess volume of the standard STPB solution to precipitate the potassium.

-

Allow the reaction to complete (approx. 10 minutes).

-

Filter the solution to remove the K[B(C₆H₅)₄] precipitate.

-

Transfer a known volume of the clear filtrate to a titration dish.

-

Add several drops of bromophenol blue indicator.

-